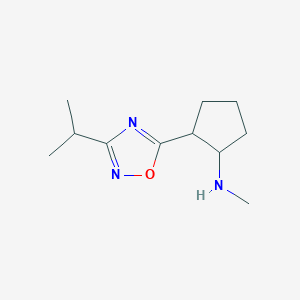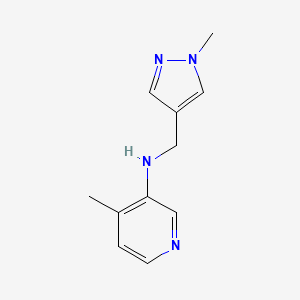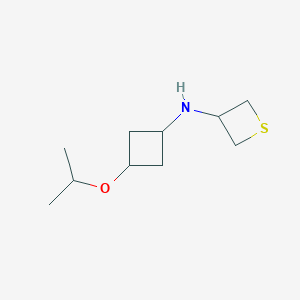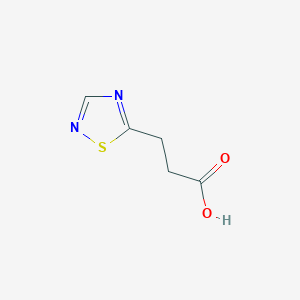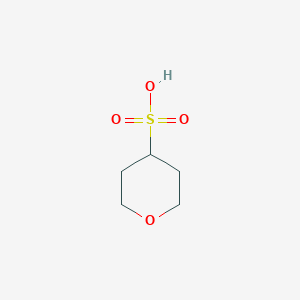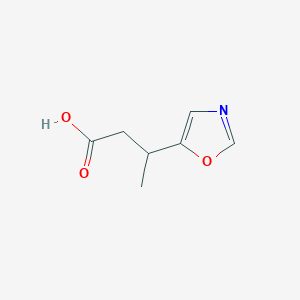
(R)-3-(tert-Butyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(tert-Butyl)pyrrolidine is a chiral pyrrolidine derivative with a tert-butyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyl)pyrrolidine typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative with a tert-butyl group. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of ®-3-(tert-Butyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butyl groups into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(tert-Butyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding reduced amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
®-3-(tert-Butyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of ®-3-(tert-Butyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(tert-Butyl)pyrrolidine: The enantiomer of ®-3-(tert-Butyl)pyrrolidine, with similar chemical properties but different biological activities.
tert-Butylamine: A simpler compound with a tert-butyl group attached to an amine, used in various chemical reactions.
tert-Butylpyridine: A pyridine derivative with a tert-butyl group, used as a ligand in coordination chemistry.
Uniqueness
®-3-(tert-Butyl)pyrrolidine is unique due to its chiral nature and the presence of the tert-butyl group, which imparts specific steric and electronic properties. These features make it valuable in asymmetric synthesis and as a precursor for developing chiral drugs and materials .
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
(3R)-3-tert-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
LMVHALAYUBESJG-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1CCNC1 |
Kanonische SMILES |
CC(C)(C)C1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B13344542.png)
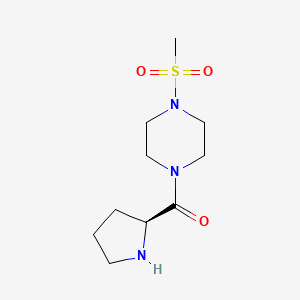
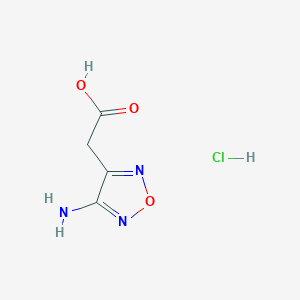
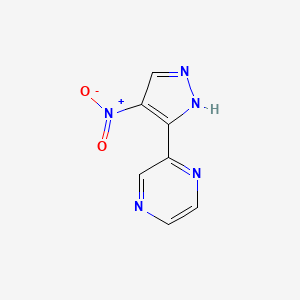
![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)

![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)

